(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from basic building blocks such as chloro- or nitrophenols, aldehydes, and ketones. These processes may include steps like alkylation, acylation, reduction, and cyclization. For instance, the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds have been described, highlighting the importance of stereochemical control in the synthesis of complex organic molecules (Casy & Jeffery, 1972).
Molecular Structure Analysis
The molecular structure of compounds similar to “(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol” is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses reveal detailed information about the arrangement of atoms, the stereochemistry, and the conformational preferences of the molecule. For example, the crystal structure of related organic compounds provides insights into the molecular conformation and the internal hydrogen bonding that can stabilize certain structural motifs (Silva et al., 2006).
Scientific Research Applications
Synthesis and Stereochemistry
The research on the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds provides fundamental insights into the methods of synthesizing complex organic structures. Understanding the configurations and preferred conformations of these derivatives, based on their nuclear magnetic resonance (NMR) characteristics, is crucial for applications in medicinal chemistry and drug development (Casy & Jeffery, 1972).
Electrochemical Behavior
The study of the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine in protic medium explores the reduction and oxidation pathways of nitrogen-containing heterocycles. This research has implications for developing new electrochemical synthesis methods and understanding the reactivity of nitrogen-containing compounds in various media (David et al., 1995).
Photopolymerization
The development of nitroxide-mediated photopolymerization techniques, using alkoxyamine compounds that decompose under UV irradiation to generate radicals, is relevant for applications in materials science. This research could contribute to the development of new materials with tailored properties for industrial and biomedical applications (Guillaneuf et al., 2010).
Functional Modification of Hydrogels
The functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various aliphatic and aromatic amines indicates the potential for creating materials with specific properties. These materials could have applications in drug delivery systems, wound healing, and tissue engineering due to their enhanced thermal stability and biological activity (Aly et al., 2015).
Future Directions
properties
IUPAC Name |
3-benzylsulfanyl-1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3S/c1-18(2)14-20(11-10-19(18,22)15-23-3)17(21)9-12-24-13-16-7-5-4-6-8-16/h4-8,22H,9-15H2,1-3H3/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRIHKBHJGGGNS-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)CCSCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)CCSCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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